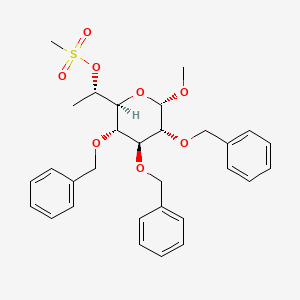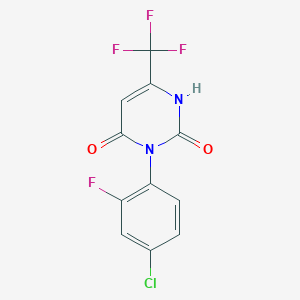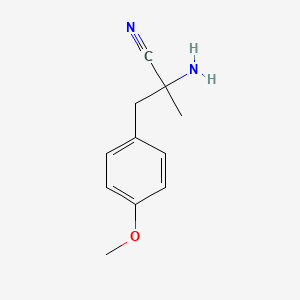
2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 2’,2’-Difluoro-2’-deoxyuridine, which is a metabolite of the anticancer drug gemcitabine. This compound is labeled with carbon-13 and nitrogen-15, making it useful for various research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The synthetic route typically starts with the precursor 2’,2’-Difluoro-2’-deoxyuridine, which undergoes isotopic labeling through specific chemical reactions. The reaction conditions often involve the use of labeled reagents and catalysts to achieve the desired isotopic incorporation .
Industrial Production Methods
Industrial production of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal DNA synthesis and repair, leading to cytotoxic effects. This mechanism is similar to that of its parent compound, gemcitabine, which is used as an anticancer agent. The labeled isotopes allow for precise tracking and quantification in various studies .
Comparaison Avec Des Composés Similaires
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
2’,2’-Difluoro-2’-deoxyuridine: The unlabeled parent compound.
Gemcitabine: An anticancer nucleoside analog from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
Other isotope-labeled nucleosides: Compounds labeled with different isotopes for various research purposes .
Propriétés
Formule moléculaire |
C9H10F2N2O5 |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1/i8+1,12+1,13+1 |
Clé InChI |
FIRDBEQIJQERSE-TZHUGDOOSA-N |
SMILES isomérique |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)

![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)




![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)


